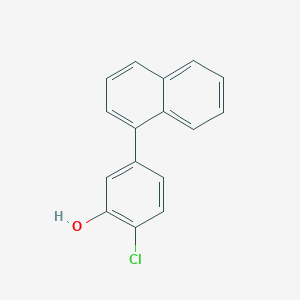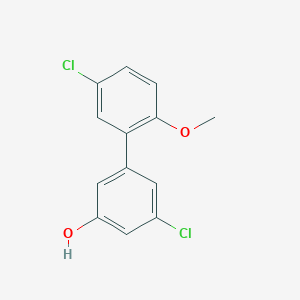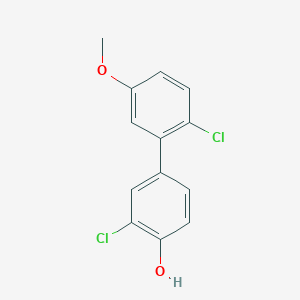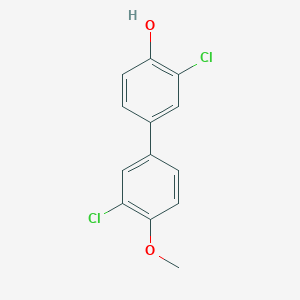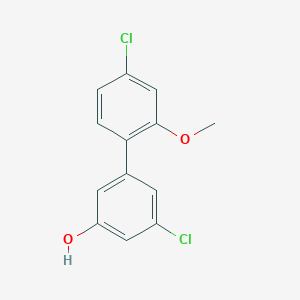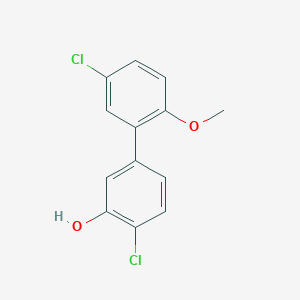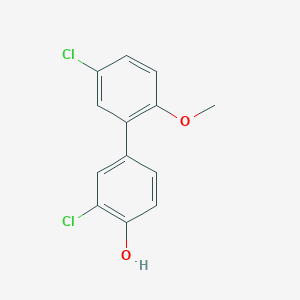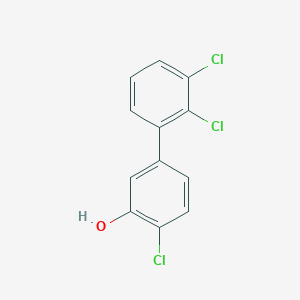
2-Chloro-5-(2,3-dichlorophenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(2,3-dichlorophenyl)phenol, 95% (2,5-DCPP) is a phenolic compound that is widely used in scientific research applications. It is an aromatic compound composed of chlorine, phenol, and dichlorophenol groups. 2,5-DCPP is an important reagent in organic synthesis and has been used extensively in the synthesis of a variety of organic compounds. Additionally, 2,5-DCPP has been used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Scientific Research Applications
2-Chloro-5-(2,3-dichlorophenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic compounds, including pharmaceuticals and agrochemicals. Additionally, it has been used in the production of polymers and other materials. 2-Chloro-5-(2,3-dichlorophenyl)phenol, 95% has also been used as a catalyst in the synthesis of polymers and as a catalyst in the production of polysaccharides.
Mechanism of Action
2-Chloro-5-(2,3-dichlorophenyl)phenol, 95% acts as an electrophile in organic reactions. It can react with nucleophiles, such as alcohols, amines, and carboxylic acids, to form a variety of products. The reaction of 2-Chloro-5-(2,3-dichlorophenyl)phenol, 95% with nucleophiles occurs through a series of steps, including an initial nucleophilic attack, followed by a rearrangement of the reaction intermediates, and finally, a proton transfer.
Biochemical and Physiological Effects
2-Chloro-5-(2,3-dichlorophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and other microorganisms. Additionally, it has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
The use of 2-Chloro-5-(2,3-dichlorophenyl)phenol, 95% in laboratory experiments has several advantages. It is relatively inexpensive and can be easily synthesized from readily available starting materials. Additionally, it is a relatively stable compound and is not easily degraded by light or heat. However, it is important to note that 2-Chloro-5-(2,3-dichlorophenyl)phenol, 95% is a potent electrophile and can react with other compounds in the reaction mixture, leading to the formation of unwanted byproducts.
Future Directions
Future research on 2-Chloro-5-(2,3-dichlorophenyl)phenol, 95% should focus on its potential applications in the development of new pharmaceuticals, agrochemicals, and other industrial products. Additionally, further research should be conducted to determine the potential toxicity of 2-Chloro-5-(2,3-dichlorophenyl)phenol, 95% and its potential effects on human health. Additionally, further research should be conducted to determine the potential environmental impacts of 2-Chloro-5-(2,3-dichlorophenyl)phenol, 95% and its potential effects on the environment. Finally, further research should be conducted to determine the potential applications of 2-Chloro-5-(2,3-dichlorophenyl)phenol, 95% in the development of new materials and polymers.
Synthesis Methods
2-Chloro-5-(2,3-dichlorophenyl)phenol, 95% can be synthesized from the reaction of 2,3-dichlorophenol and chlorine in an aqueous solution. The reaction is carried out at room temperature and is catalyzed by a base, such as sodium hydroxide. The reaction produces a mixture of 2-Chloro-5-(2,3-dichlorophenyl)phenol, 95% and other byproducts, which can be separated using chromatography.
properties
IUPAC Name |
2-chloro-5-(2,3-dichlorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O/c13-9-5-4-7(6-11(9)16)8-2-1-3-10(14)12(8)15/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQWTYDKCXEUOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686093 |
Source


|
| Record name | 2',3',4-Trichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261991-11-0 |
Source


|
| Record name | 2',3',4-Trichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

